molecular formula C8H8F2N2O2 B2811636 (1R)-1-(2,6-Difluoro-4-nitrophenyl)ethanamine CAS No. 2248172-08-7

(1R)-1-(2,6-Difluoro-4-nitrophenyl)ethanamine

Katalognummer B2811636
CAS-Nummer: 2248172-08-7
Molekulargewicht: 202.161
InChI-Schlüssel: XJGVJNBQJNSEIH-SCSAIBSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R)-1-(2,6-Difluoro-4-nitrophenyl)ethanamine, commonly known as DFN or DFEA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFN is a chiral compound that belongs to the class of arylalkylamines, and its chemical structure consists of a phenyl ring substituted with two fluorine atoms and a nitro group, attached to an ethylamine side chain.

Wirkmechanismus

DFN acts as a partial agonist of TAAR1, which means that it binds to the receptor and activates it to a lesser extent than a full agonist. This results in a moderate increase in the release of dopamine and other neurotransmitters, which can have a positive effect on mood and behavior. DFN has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Biochemical and Physiological Effects:
DFN has been shown to have a number of biochemical and physiological effects, including increased dopamine release, increased BDNF expression, and decreased levels of stress hormones such as cortisol. DFN has also been shown to improve cognitive function and reduce symptoms of depression and anxiety in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using DFN in lab experiments is its selectivity for TAAR1, which allows for more precise manipulation of neurotransmitter release and signaling. However, DFN has some limitations as well, including its relatively short half-life and the need for careful dosing to avoid toxicity.

Zukünftige Richtungen

There are several potential future directions for research on DFN, including:
1. Developing more potent and selective TAAR1 agonists for therapeutic use.
2. Investigating the effects of DFN on other neurotransmitter systems, such as the serotonin and glutamate systems.
3. Studying the long-term effects of DFN on brain function and behavior.
4. Exploring the potential use of DFN in combination with other drugs for the treatment of neurological disorders.
5. Investigating the role of TAAR1 in other physiological processes, such as metabolism and immune function.
In conclusion, DFN is a promising compound that has shown potential for therapeutic use in the treatment of neurological disorders. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesemethoden

DFN can be synthesized using various methods, including reductive amination and nitration reactions. One of the most common methods involves the reaction of 2,6-difluoro-4-nitrobenzaldehyde with ethylamine in the presence of a reducing agent, such as sodium borohydride. The resulting product is DFN, which can be purified using column chromatography or recrystallization.

Wissenschaftliche Forschungsanwendungen

DFN has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. DFN is a selective agonist of the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is expressed in the brain and other tissues. Activation of TAAR1 has been shown to modulate neurotransmitter release and signaling, leading to changes in behavior and mood.

Eigenschaften

IUPAC Name

(1R)-1-(2,6-difluoro-4-nitrophenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2O2/c1-4(11)8-6(9)2-5(12(13)14)3-7(8)10/h2-4H,11H2,1H3/t4-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGVJNBQJNSEIH-SCSAIBSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1F)[N+](=O)[O-])F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1F)[N+](=O)[O-])F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(2,6-Difluoro-4-nitrophenyl)ethanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.